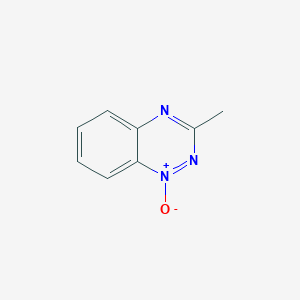

1,2,4-Benzotriazine, 3-methyl-, 1-oxide

Description

Overview of the 1,2,4-Benzotriazine (B1219565) Ring System and its N-Oxide Derivatives

The 1,2,4-benzotriazine nucleus, a heterocyclic system featuring a benzene (B151609) ring fused to a triazine ring, represents a prominent and extensively studied scaffold in medicinal and materials chemistry. researchgate.netresearchgate.netepa.gov First synthesized by Bischler in 1889, this structural motif is present in a multitude of pharmacologically active compounds. researchgate.netresearchgate.net The benzotriazine system has two primary isomers, 1,2,3-benzotriazine (B1250035) and 1,2,4-benzotriazine, with the latter being the subject of more widespread investigation due to the diverse biological activities exhibited by its derivatives. researchgate.net

The introduction of N-oxide functionalities to the 1,2,4-benzotriazine core significantly modulates its electronic properties and biological activity. researchgate.net These N-oxide derivatives, particularly the 1,4-di-N-oxides, form a critical class of bioreductive agents. nih.gov A key example is tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide), a compound that has undergone extensive investigation as an anticancer agent. nih.govnih.govcapes.gov.br The N-oxide groups are essential for the mechanism of action of these compounds, which involves selective activation under hypoxic (low oxygen) conditions, a characteristic feature of the microenvironment of solid tumors. nih.gov

| Property | Description |

| Core Structure | A bicyclic heterocycle composed of a benzene ring fused to a 1,2,4-triazine (B1199460) ring. |

| Isomerism | Exists as 1,2,3- and 1,2,4-benzotriazine isomers, with the 1,2,4-isomer being more widely studied in medicinal chemistry. researchgate.net |

| Key Derivatives | N-oxides, particularly 1,4-di-N-oxides, are a significant class known for their bioreductive properties and potential as anticancer agents. researchgate.netnih.gov |

| First Synthesis | The 1,2,4-benzotriazine ring system was first reported by Bischler in 1889. researchgate.net |

Significance of 1,2,4-Benzotriazine, 3-methyl-, 1-oxide within the Family of Bioreductively Activated Compounds

Within the broad family of bioreductive 1,2,4-benzotriazine N-oxides, the specific compound this compound holds particular importance not as a therapeutic agent itself, but as a crucial chemical entity for understanding the metabolic pathways and mechanisms of action of its parent dioxide compounds.

The therapeutic activity of 1,2,4-benzotriazine 1,4-dioxides, such as the clinical candidate tirapazamine, is initiated by enzymatic one-electron reduction in the hypoxic environment of tumors. acs.orgnih.gov This process generates a radical species that ultimately leads to DNA damage and cell death. acs.org The metabolic cascade of these dioxides involves sequential reduction steps. The 1,4-dioxide is first reduced to a mono-oxide, and then further to the fully reduced benzotriazine.

Studies on the bioreductive metabolism of tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) have shown that the corresponding mono-N-oxide, 3-amino-1,2,4-benzotriazine 1-oxide, is a major and more stable two-electron reduction product. nih.gov This metabolite is less susceptible to further enzymatic reduction compared to other intermediates. nih.gov By analogy, this compound is understood as the corresponding stable mono-oxide reduction product of its parent compound, 3-methyl-1,2,4-benzotriazine 1,4-dioxide. acs.org The parent methyl dioxide compound has been developed and used specifically as a chemical tool to investigate the mechanistic details of this class of drugs. acs.org

| Compound | Role in Bioreductive Pathway |

| 3-substituted-1,2,4-Benzotriazine 1,4-Dioxide | Parent prodrug; undergoes one-electron reduction in hypoxic conditions to an active radical species. acs.orgnih.gov |

| 3-substituted-1,2,4-Benzotriazine 1-Oxide | A major, stable two-electron reduction product (metabolite) of the parent dioxide. nih.gov |

The true significance of this compound lies in its implicit role in studies designed to elucidate the precise chemical mechanism of DNA damage by this class of antitumor agents. Research has utilized its parent compound, 3-methyl-1,2,4-benzotriazine 1,4-dioxide, as a mechanistic probe. acs.org The rationale for using the 3-methyl analog instead of the 3-amino parent (tirapazamine) was to provide a chemical handle to test a key hypothesis about the ultimate DNA-damaging species. acs.org

One proposed mechanism suggested that after the initial one-electron reduction, the resulting radical undergoes elimination of water to form a benzotriazinyl radical, which would then be the species that damages DNA. acs.org The 3-methyl group in the analog was used in complementary isotopic labeling experiments to track the fate of the molecule and determine if this benzotriazinyl radical intermediate was indeed formed. acs.org

The results of these mechanistic studies provided evidence against the formation of the benzotriazinyl radical. acs.org Instead, the findings supported an alternative mechanism wherein the activated drug radical intermediate releases a hydroxyl radical (•OH), a well-known and highly reactive DNA-damaging agent. acs.org Therefore, the study of the 3-methyl-1,2,4-benzotriazine 1,4-dioxide system, which necessarily involves the formation of its 1-oxide metabolite, was instrumental in clarifying the complex mechanism of action for this entire family of hypoxia-activated cancer therapeutics. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

51110-87-3 |

|---|---|

Molecular Formula |

C8H7N3O |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

3-methyl-1-oxido-1,2,4-benzotriazin-1-ium |

InChI |

InChI=1S/C8H7N3O/c1-6-9-7-4-2-3-5-8(7)11(12)10-6/h2-5H,1H3 |

InChI Key |

IBNRPPRPCINGIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2[N+](=N1)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4 Benzotriazine, 3 Methyl , 1 Oxide

Direct Synthetic Routes

Direct synthetic strategies for 1,2,4-Benzotriazine (B1219565), 3-methyl-, 1-oxide primarily involve the construction of the benzotriazine ring system through either reductive or oxidative cyclization reactions.

Reductive Cyclization Approaches

Reductive cyclization methods typically start from ortho-substituted nitroaromatic precursors, which upon reduction of the nitro group, undergo spontaneous or catalyzed cyclization to form the benzotriazine N-oxide ring.

A significant route to 3-methyl-1,2,4-benzotriazine 1-oxide is the reductive cyclization of the corresponding 2-nitrophenylhydrazone of pyruvic acid. researchgate.net This method utilizes platinum(IV) oxide (PtO2), also known as Adams' catalyst, for the hydrogenation of the nitro group. The resulting amino group then intramolecularly attacks the hydrazone moiety, leading to the formation of the N-oxide ring system. This reaction has been reported to produce moderate yields, typically in the range of 50-70%. researchgate.net The precursor, 2-nitrophenylhydrazone of pyruvic acid, can be readily prepared in high yields (over 90%) by reacting 2-nitrophenylhydrazines with sodium pyruvate. researchgate.net

Table 1: PtO2-Catalyzed Reductive Cyclization

| Starting Material | Catalyst | Product | Reported Yield |

|---|

An alternative reductive approach involves the use of formazan (B1609692) precursors. The cyclization of these precursors can be catalyzed by Lewis acids, such as boron trifluoride (BF3), to yield 3-methyl-1,2,4-benzotriazine 1-oxide. researchgate.net Formazans are compounds with the general structure R-N=N-C(R')=N-NH-R'', and their specific structure is designed to facilitate the desired ring closure upon activation with the catalyst. This method provides another viable pathway to the target N-oxide. researchgate.net

Oxidative Approaches from Benzotriazines

Oxidative methods offer a different strategy, wherein the pre-formed 1,2,4-benzotriazine ring is N-oxidized in a subsequent step.

The oxidation of the parent heterocycle, 3-methyl-1,2,4-benzotriazine, can be achieved using a peroxy acid, with meta-Chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent for such transformations. wikipedia.org m-CPBA is a strong oxidizing agent known for its ability to oxidize various functional groups, including the nitrogen atoms in heterocyclic rings to form N-oxides. wikipedia.orgorganic-chemistry.org The reaction involves the electrophilic transfer of an oxygen atom from the peroxy acid to one of the nitrogen atoms of the benzotriazine ring. Careful control of reaction conditions is necessary to achieve selective oxidation and avoid potential side reactions. researchgate.net

Table 2: m-CPBA Oxidation Details

| Substrate | Oxidizing Agent | Product | Key Considerations |

|---|

Formation via Bioreductive Pathways

1,2,4-Benzotriazine 1-oxides can also be formed as metabolites in bioreductive processes, particularly from precursors like 1,2,4-benzotriazine 1,4-dioxides. A prominent example is the metabolism of tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide), an antitumor agent that is activated under hypoxic conditions. nih.gov

Following a one-electron bioreductive activation, tirapazamine is metabolized into several products. nih.gov One of the major metabolites is the corresponding 1-oxide, 3-amino-1,2,4-benzotriazine 1-oxide. nih.govnih.gov This two-electron reduction product is relatively stable and does not readily undergo further enzymatic reduction, allowing it to accumulate as a significant metabolite. nih.gov This pathway highlights a biological route for the formation of the 1,2,4-benzotriazine 1-oxide core structure.

Table 3: Bioreductive Formation from Tirapazamine

| Precursor | Metabolic Process | Key Metabolite | Enzymes Involved |

|---|

One-Electron Reductive Activation of 3-Methyl-1,2,4-benzotriazine 1,4-Dioxide

The formation of 1,2,4-benzotriazine, 3-methyl-, 1-oxide is a key step in the bioreductive activation of its parent compound, 3-methyl-1,2,4-benzotriazine 1,4-dioxide. This process is initiated by a one-electron reduction, a mechanism extensively studied in the analogous and clinically investigated compound, tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide). Current time information in Beirut, LB, LB.nih.gov The 3-methyl analogue serves as a valuable tool to probe the mechanistic details of this class of antitumor agents. scispace.com

Under hypoxic (low oxygen) conditions, which are characteristic of solid tumors, the 1,4-dioxide molecule accepts an electron from various cellular reductases to form a radical anion. acs.orgnih.gov This radical intermediate is unstable and can undergo further reactions. acs.org In the presence of oxygen, this radical can be re-oxidized back to the parent 1,4-dioxide in a futile redox cycle, which limits its toxicity in well-oxygenated, healthy tissues. acs.org However, under hypoxic conditions, the radical anion has a longer lifetime, allowing it to undergo chemical transformations that lead to the formation of cytotoxic species. Current time information in Beirut, LB, LB.acs.org

One of the primary pathways for the radical anion under hypoxia is the elimination of a hydroxyl radical (•OH) to form the more stable this compound. scispace.com This process is critical as the released hydroxyl radical is a highly reactive oxygen species that can cause significant damage to cellular macromolecules, including DNA, leading to cell death. Current time information in Beirut, LB, LB.scispace.com

Key Intermediates in the One-Electron Reduction of 3-Methyl-1,2,4-benzotriazine 1,4-Dioxide:

| Intermediate | Description | Role in Formation of 1-Oxide |

| 3-Methyl-1,2,4-benzotriazine 1,4-dioxide Radical Anion | Formed by the initial one-electron reduction of the parent compound. | Precursor to the 1-oxide through the loss of a hydroxyl radical. |

| Hydroxyl Radical (•OH) | A highly reactive oxygen species. | Byproduct of the conversion of the radical anion to the 1-oxide. |

| Benzotriazinyl Radical | An alternative proposed cytotoxic species. nih.gov | Formation of this radical is debated, with evidence from studies on the 3-methyl analogue suggesting the hydroxyl radical pathway is more likely. scispace.com |

Studies utilizing 3-methyl-1,2,4-benzotriazine 1,4-dioxide have been instrumental in elucidating this mechanism. Isotopic labeling experiments with this analogue have provided strong evidence against the formation of a benzotriazinyl radical intermediate, instead supporting the release of a hydroxyl radical as the primary DNA-damaging event. scispace.com This highlights the importance of the one-electron reductive activation pathway in the generation of both the cytotoxic species and the resulting 1-oxide metabolite.

Enzymatic Reduction Processes

The one-electron reduction of 3-methyl-1,2,4-benzotriazine 1,4-dioxide to its 1-oxide is not a spontaneous process within the cellular environment; it is catalyzed by a variety of enzymes. researchgate.netnih.gov These enzymes, often overexpressed in tumor cells, are capable of transferring a single electron to the benzotriazine 1,4-dioxide core, thereby initiating its bioactivation. researchgate.net

A primary enzyme implicated in this process is NADPH:cytochrome P450 reductase (CYPOR). researchgate.netnih.gov This ubiquitous enzyme plays a central role in the metabolism of numerous xenobiotics. Research has demonstrated that CYPOR can effectively reduce 1,2,4-benzotriazine 1,4-dioxides, leading to the formation of the corresponding 1-oxides under hypoxic conditions. researchgate.net

Other enzymes, such as xanthine (B1682287) oxidase and other flavin-containing reductases, have also been shown to contribute to the reduction of this class of compounds. organic-chemistry.org The specific enzymatic profile of a given tumor can therefore influence the efficiency of the bioactivation of 3-methyl-1,2,4-benzotriazine 1,4-dioxide and the subsequent formation of the 1-oxide metabolite.

Research has shown that the metabolic reduction can occur in different cellular compartments. Studies on the analogous compound tirapazamine have indicated that while a significant portion of the drug's metabolism occurs in the cytoplasm, the DNA damage, which is the ultimate cytotoxic outcome, results from radicals generated within the nucleus. nih.gov This suggests that intranuclear enzymes are critical for the bioactivation process that leads to the formation of the reactive oxygen species and the 1-oxide product in close proximity to the genetic material. nih.gov

Enzymes Involved in the Reduction of 1,2,4-Benzotriazine 1,4-Dioxides:

| Enzyme | Cellular Location | Role in Reduction |

| NADPH:cytochrome P450 Reductase (CYPOR) | Endoplasmic Reticulum | Major contributor to the one-electron reduction of the 1,4-dioxide. researchgate.netnih.gov |

| Xanthine Oxidase | Cytoplasm, Mitochondria | Capable of reducing the parent compound to its radical anion. organic-chemistry.org |

| Other Flavin-Containing Reductases | Various | Contribute to the overall reductive metabolism. |

| Intranuclear Enzymes | Nucleus | Believed to be responsible for the generation of DNA-damaging radicals in close proximity to their target. nih.gov |

The enzymatic reduction is a critical factor in the selective toxicity of this class of compounds, as it is significantly enhanced in the hypoxic environment of tumors where the subsequent reactions leading to cytotoxic species and the formation of this compound are favored. researchgate.net

Chemical Reactivity and Transformation Studies of 1,2,4 Benzotriazine, 3 Methyl , 1 Oxide

Reduction and Redox Behavior

The reduction of 1,2,4-benzotriazine (B1219565), 3-methyl-, 1-oxide and its redox properties are critical aspects of its chemistry, influencing its biological activity and synthetic utility. These processes often involve single-electron transfers, leading to the formation of reactive intermediates.

Pathways of Further Reduction to 3-Methyl-1,2,4-benzotriazine

The reduction of the N-oxide functionality in 1,2,4-benzotriazine derivatives can be achieved through various methods, leading to the corresponding deoxygenated benzotriazine. While specific studies detailing the direct reduction of 1,2,4-benzotriazine, 3-methyl-, 1-oxide are not extensively documented, analogous reactions with related compounds suggest plausible pathways.

Commonly employed reducing agents for N-oxides include sodium dithionite (B78146) (Na₂S₂O₄) and catalytic hydrogenation. Sodium dithionite is a versatile and inexpensive reagent known for its ability to reduce a wide range of nitro and nitroso compounds, as well as imines and oximes. organic-chemistry.orgrsc.org Its application in a one-pot tandem reaction involving the reduction of a nitro group followed by cyclization highlights its efficacy under mild conditions. nih.gov Catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is another effective method for the reduction of nitro-aromatic precursors to form benzotriazines, suggesting its potential applicability for the deoxygenation of the N-oxide. nih.gov

Generation and Reactivity of Radical Intermediates

The one-electron reduction of 1,2,4-benzotriazine N-oxides is a key process that leads to the formation of radical intermediates. Studies on analogous compounds, particularly 3-amino-1,2,4-benzotriazine 1,4-dioxides, provide significant insight into the generation and behavior of these radicals. nih.gov Upon accepting an electron, these compounds form radical anions, which can then undergo further reactions. nih.gov

The stability and reactivity of these radical intermediates are influenced by factors such as pH. For instance, the radical anions of 3-amino-1,2,4-benzotriazine 1,4-dioxides can be protonated, and the resulting species can undergo first-order reactions to generate benzotriazinyl radicals. nih.gov These radicals can exist in a redox equilibrium and may undergo dismutation to yield the parent N-oxide and the fully reduced benzotriazine. nih.gov

The one-electron reduction potentials of these compounds are crucial in determining their ability to form radicals and the subsequent reactivity of these species. For a series of 3-amino-1,2,4-benzotriazine 1-oxides, the one-electron reduction potentials of the resulting benzotriazinyl radicals have been found to be dependent on the substituents on the benzotriazine ring.

| Compound Derivative | One-Electron Reduction Potential (E(B+•/B)) vs. NHE |

| 3-amino-1,2,4-benzotriazine 1-oxide | Varies with substituents |

| 3-amino-7-chloro-1,2,4-benzotriazine 1-oxide | Higher potential |

| 3-amino-7-methoxy-1,2,4-benzotriazine 1-oxide | Lower potential |

This table illustrates the influence of substituents on the redox potential of related benzotriazinyl radicals, though specific values for the 3-methyl derivative are not provided in the searched literature.

Role in Redox-Activated Processes

The ability of this compound to undergo redox cycling—sequential reduction and oxidation—is fundamental to its involvement in redox-activated processes. The formation of radical intermediates upon reduction is a critical step in the mechanism of action for many bioreductive drugs. nih.gov

In hypoxic environments, such as those found in solid tumors, the one-electron reduction of benzotriazine dioxides can lead to the formation of cytotoxic radicals. nih.gov These radicals can then induce cellular damage. The efficacy of this process is linked to the one-electron reduction potential of the parent compound. For example, the reduction potential of tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide) has been determined to be -0.45 V vs. NHE at pH 7. nih.gov This value is crucial for understanding its biological activity. While the specific redox potential for this compound is not available in the provided search results, the principles of redox activation observed in analogous compounds are likely applicable.

Oxidation Reactions

Oxidation of this compound can lead to the formation of the corresponding 1,4-dioxide, a transformation that can be achieved using potent oxidizing agents.

Conversion to 1,2,4-Benzotriazine, 3-methyl-, 1,4-Dioxide

The oxidation of 3-substituted-1,2,4-benzotriazine 1-oxides to their 1,4-dioxide counterparts has been reported. A review on the synthesis of 1,2,4-benzotriazines indicates that the oxidation of 3-methyl-1,2,4-benzotriazine can yield a mixture of the 1-oxide, 2-oxide, and the 1,4-dioxide when using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). researchgate.net Further oxidation of the 1-oxide would lead to the desired 1,4-dioxide.

The hypofluorous acid-acetonitrile complex (HOF·CH₃CN) is a powerful oxygen transfer agent capable of oxidizing a wide range of substrates, including N-heterocycles. This reagent is particularly effective for the synthesis of N-oxides. The oxidation of substituted 1,2,4-benzotriazine 1-oxides to the corresponding 1,4-dioxides has been achieved using reagents like peracetic acid. researchgate.net While a direct study on the use of HOF·CH₃CN for the oxidation of this compound was not found, the high reactivity of this reagent suggests it would be a suitable candidate for this transformation.

The general mechanism of HOF·CH₃CN involves the electrophilic transfer of an oxygen atom to a nucleophilic site, such as the nitrogen atom in a heterocyclic ring.

| Oxidizing Agent | Substrate | Product(s) |

| m-CPBA | 3-methyl-1,2,4-benzotriazine | 3-methyl-1,2,4-benzotriazine 1-oxide, 2-oxide, and 1,4-dioxide researchgate.net |

| Peracetic Acid | Substituted 1,2,4-benzotriazine 1-oxides | Substituted 1,2,4-benzotriazine 1,4-dioxides researchgate.net |

This table summarizes oxidation reactions of 3-methyl-1,2,4-benzotriazine and related compounds.

Peracetic Acid or TFPAA Oxidation

The oxidation of this compound and its derivatives can be achieved using potent oxidizing agents such as peracetic acid (PAA) or trifluoroperacetic acid (TFPAA). These reagents are effective in introducing an additional oxygen atom to the benzotriazine ring system, leading to the formation of the corresponding 1,4-dioxide.

Research into the oxidation of substituted 1,2,4-benzotriazine 1-oxides has demonstrated that treatment with either peracetic acid or TFPAA results in the synthesis of substituted 1,2,4-benzotriazine 1,4-dioxides. researchgate.net This transformation is a key step in the synthesis of these N-oxide containing compounds. The general reaction involves the electrophilic attack of the peroxy acid on the nitrogen atom at the 4-position of the benzotriazine ring.

Table 1: Oxidation of Substituted 1,2,4-Benzotriazine 1-Oxides

| Starting Material | Oxidizing Agent | Product |

| Substituted 1,2,4-benzotriazine 1-oxides | Peracetic acid or TFPAA | Substituted 1,2,4-benzotriazine 1,4-dioxides |

The reactivity of peracetic acid in oxidation reactions is well-established, and it is known to oxidize various functional groups. nih.gov TFPAA is an even stronger oxidizing agent due to the electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the peroxy acid. google.com

Reaction Mechanisms of Bioreductive Metabolism

The bioreductive metabolism of 1,2,4-benzotriazine derivatives is a critical area of study, particularly for compounds with potential pharmacological applications. This process involves the enzymatic reduction of the molecule, which can lead to the formation of reactive intermediates capable of cellular damage.

One-Electron Versus Two-Electron Reduction Products

The bioreductive metabolism of 1,2,4-benzotriazine N-oxides can proceed via one-electron or two-electron reduction pathways, leading to different metabolic products and subsequent biological activities.

The one-electron reduction of a related class of compounds, 3-amino-1,2,4-benzotriazine 1,4-dioxides, has been shown to produce a radical anion. ubc.ca This initial reduction is often followed by protonation to form a neutral radical species. ubc.ca This one-electron reduced species is considered a key intermediate in the cytotoxic action of these compounds under hypoxic conditions. ubc.ca If not re-oxidized, this radical can undergo further reactions. ubc.ca

In contrast, a two-electron reduction of the N-oxide moiety would lead to the formation of the corresponding deoxygenated 1,2,4-benzotriazine. For instance, the two-electron reduced species of 3-amino-1,2,4-benzotriazine 1,4-dioxide is the non-toxic 3-amino-1,2,4-benzotriazine 1-oxide. ubc.ca This suggests that the biological activity, particularly cytotoxicity, is primarily associated with the one-electron reduction pathway and the resulting radical species.

Table 2: Comparison of One-Electron and Two-Electron Reduction of Benzotriazine N-Oxides

| Reduction Pathway | Initial Product | Key Intermediate | Biological Implication |

| One-Electron Reduction | Radical anion | Protonated radical species | Formation of cytotoxic oxidizing radicals |

| Two-Electron Reduction | Deoxygenated benzotriazine | Stable, non-radical species | Generally results in a non-toxic metabolite |

Role in Oxidative Damage Processes

The one-electron reduction of 1,2,4-benzotriazine N-oxides is intrinsically linked to the generation of oxidative stress and cellular damage. The radical species formed through this process are potent oxidizing agents capable of reacting with various biological macromolecules.

Studies on analogues have shown that the benzotriazinyl radicals formed after one-electron reduction can oxidize important cellular components. ubc.ca For example, the benzotriazinyl radical of tirapazamine, a 3-amino-1,2,4-benzotriazine 1,4-dioxide, has been found to oxidize dGMP (a nucleotide) and 2-deoxyribose (a component of DNA). ubc.ca This oxidative damage to DNA is a critical mechanism of the cytotoxic effects observed with this class of compounds. ubc.ca

Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography

A comprehensive search of scientific literature and crystallographic databases did not yield a specific, publicly available single-crystal X-ray diffraction study for 1,2,4-Benzotriazine (B1219565), 3-methyl-, 1-oxide. While crystal structures for related heterocyclic systems such as benzotriazoles and other triazine derivatives have been reported, the specific structural parameters for the title compound are not determined at present. nih.govmdpi.commdpi.com Such a study would be invaluable for confirming the planarity of the benzotriazine ring system, the precise geometry of the N-oxide bond, and the orientation of the 3-methyl group.

Similarly, a specific X-ray crystallographic comparison between 1,2,4-Benzotriazine, 3-methyl-, 1-oxide and its 2-oxide isomer is not available in the reviewed literature due to the absence of the primary crystal structures. A comparative analysis would be crucial for understanding how the position of the N-oxide group influences the crystal packing, intermolecular interactions, and the electronic distribution within the benzotriazine core. For other heterocyclic N-oxides, the position of the oxygen atom is known to significantly alter the molecule's dipole moment and hydrogen bonding capabilities, which in turn affects its solid-state architecture.

Solution-Phase Spectroscopic Analysis

Spectroscopic methods, particularly NMR, are essential for confirming the structure of molecules in solution and for probing their electronic properties.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei, the connectivity and chemical environment of each atom can be determined.

While specific spectral data for the 3-methyl derivative is not detailed in the available literature, extensive NMR studies have been conducted on the closely related analogue, 3-amino-1,2,4-benzotriazine 1-oxide, providing a strong basis for analysis. nih.govresearchgate.net The assignments for these compounds are typically achieved through a combination of 1D and 2D NMR experiments, including ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), which is crucial for unambiguously assigning nitrogen resonances. nih.gov

The introduction of the N-oxide at the N-1 position has distinct and predictable effects on the NMR spectra. nih.govresearchgate.net A key finding is that N-oxidation at a given nitrogen atom leads to a significant upfield shift (increased shielding) for that specific nitrogen's resonance. researchgate.net Conversely, the resonance of the N-4 atom experiences a downfield shift. nih.govresearchgate.net This pattern is a reliable diagnostic tool for determining the site of N-oxidation in 1,2,4-benzotriazine systems.

The following table, based on data for the analogous 3-amino-1,2,4-benzotriazine 1-oxide, illustrates the typical chemical shifts observed.

Interactive Table: Representative NMR Chemical Shifts (δ, ppm) for 3-Amino-1,2,4-Benzotriazine Analogues

| Nucleus | 3-Amino-1,2,4-benzotriazine | 3-Amino-1,2,4-benzotriazine 1-oxide |

| ¹⁵N | ||

| N-1 | -58.4 | -130.4 |

| N-2 | -37.7 | -52.6 |

| N-4 | 36.1 | 30.7 |

| ¹³C | ||

| C-3 | 155.0 | 149.2 |

| C-4a | 139.6 | 129.5 |

| C-5 | 127.8 | 131.0 |

| C-6 | 123.7 | 124.9 |

| C-7 | 131.6 | 134.8 |

| C-8 | 115.3 | 116.8 |

| C-8a | 141.7 | 141.9 |

| ¹H | ||

| H-5 | 7.90 (d) | 8.16 (d) |

| H-6 | 7.46 (t) | 7.68 (t) |

| H-7 | 7.74 (t) | 7.91 (t) |

| H-8 | 7.67 (d) | 8.11 (d) |

Data adapted from studies on 3-amino-1,2,4-benzotriazine N-oxides. nih.govresearchgate.net Chemical shifts are relative to standard references.

Substituents have a profound impact on the electronic distribution within the benzotriazine ring system, which is directly reflected in the NMR chemical shifts. nih.gov The two key substituents in the title compound are the methyl group at the C-3 position and the N-oxide at the N-1 position.

N-Oxide Group: The N-oxide moiety acts as a dual-functionality group, capable of both π-electron donation and acceptance. core.ac.uk Its primary effect in the NMR spectrum is the pronounced shielding of the directly bonded nitrogen (N-1), resulting in a large upfield shift of its ¹⁵N resonance. nih.govresearchgate.net This increased shielding is a direct consequence of the electronic changes brought about by the N-O bond. Concurrently, it influences the electron density across the entire ring system, leading to the observed downfield shifts in the resonances of N-4 and many of the carbon and proton atoms. nih.govresearchgate.net

3-Methyl Group: Compared to the 3-amino group in the analogue, a 3-methyl group is a weaker electron-donating group. Its effect on the chemical shifts of the ring carbons and protons would be less pronounced. Generally, an alkyl substituent causes a downfield shift at the ipso-carbon (the carbon it is attached to, C-3) and has smaller, variable effects on the other carbons in the ring. wiley.com The influence of the methyl group's protons can often be traced through space using Nuclear Overhauser Effect (NOE) experiments, which would help confirm assignments of nearby protons on the benzene (B151609) portion of the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic structure of 1,2,4-benzotriazine derivatives gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. UV-Vis spectroscopy is a valuable tool for characterizing these compounds, providing insights into their electronic transitions and serving as a method for monitoring chemical reactions.

Electronic Absorption Characteristics and π-π* Transitions

The UV-Vis spectra of 1,2,4-benzotriazine N-oxides are characterized by absorptions arising from π-π* electronic transitions within the conjugated aromatic system. libretexts.org The extensive conjugation in the benzotriazine ring system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in absorption of light at longer wavelengths, typically in the UV region. For molecules with extended π systems, the HOMO-LUMO energy gap can become small enough that absorption occurs in the visible region. libretexts.org

The position and intensity of these absorption bands are influenced by the substitution pattern on the benzotriazine core and the nature of the solvent. The presence of the N-oxide functional group can also perturb the electronic structure, leading to shifts in the absorption maxima compared to the parent benzotriazine. Molecules or parts of molecules that strongly absorb light in the UV-Vis region are known as chromophores. libretexts.org In conjugated systems like 1,2,4-benzotriazines, the energy gap for π-π* transitions is smaller than for isolated double bonds, resulting in absorption at longer wavelengths. libretexts.org

Monitoring of Reaction Intermediates via Absorption Spectra

UV-Vis spectroscopy is an effective technique for monitoring the progress of reactions involving 1,2,4-benzotriazine derivatives by observing changes in the absorption spectra over time. For instance, the synthesis of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines involves the air oxidation of initially formed amino compounds. nih.gov These dihydro derivatives are characterized by a bright yellow color, which turns to an intense red-purple in an acidic medium due to the formation of various tautomeric and resonating ionic forms. nih.gov These distinct color changes, corresponding to shifts in the absorption maxima, allow for the qualitative and quantitative tracking of the reaction progress and the detection of intermediates.

Similarly, in degradation studies, such as the ozonation of benzotriazoles, UV-Vis spectroscopy can be employed to follow the disappearance of the parent compound and the appearance of intermediates and final products. researchgate.net The identification of several reaction intermediates during the ozonation of 1H-benzotriazole was facilitated by techniques including liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOFMS), which complements the kinetic data obtained from UV-Vis measurements. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for the structural elucidation of this compound and its related compounds. It provides precise information on molecular weight and elemental composition and reveals detailed structural features through the analysis of fragmentation patterns.

Identification of Metabolites and Fragmentation Patterns

Mass spectrometry is crucial for identifying metabolites of benzotriazine derivatives. In studies of the antitumor agent tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide), a compound structurally related to 3-methyl-1,2,4-benzotriazine 1-oxide, mass spectrometry was used to characterize its metabolic products. nih.gov One of the key metabolites identified is 3-amino-1,2,4-benzotriazine 1-oxide. nih.gov

The fragmentation patterns observed in the mass spectra are highly informative for structural confirmation. A characteristic fragmentation of aromatic N-oxides is the loss of a hydroxyl radical (•OH), corresponding to a loss of 17 Da from the parent ion. researchgate.net This feature is a useful indicator of biotransformation at an N-oxide moiety. researchgate.net Another common fragmentation pathway for 1,2,4-benzotriazine N-oxides involves the elimination of N₂O, which points to the presence of an oxygen atom on the N-N group of the triazine ring. researchgate.net The stability of the resulting fragment ions, such as acylium ions ([RCO]⁺) or secondary carbocations, often dictates the most prominent peaks in the spectrum. libretexts.org The most abundant fragment ion generates the base peak in the mass spectrum. youtube.com

LC/ESI-MS Analysis for Structural Confirmation

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC/ESI-MS) is a powerful combination for the analysis of complex mixtures and the definitive structural confirmation of compounds like this compound. This technique was instrumental in the characterization of 3-amino-1,2,4-benzotriazine 4-oxide, a novel metabolite of tirapazamine. nih.gov The liquid chromatography step separates the metabolite from the parent drug and other components in the mixture, while the mass spectrometer provides high-resolution mass data. nih.govnih.gov High-resolution mass spectrometry (HRMS) using analyzers like time-of-flight (TOF) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. nih.govacs.org

CID Mass Spectra for Ion Characterization

Tandem mass spectrometry (MS/MS), particularly utilizing collision-induced dissociation (CID), is employed for the detailed characterization of ions. researchgate.net In CID, precursor ions selected from the initial mass spectrum are fragmented by collision with an inert gas, and the resulting product ions are analyzed. This technique is especially useful for distinguishing between isomers, which may have identical molecular weights but different structures and, therefore, different fragmentation patterns. researchgate.net

For example, the CID mass spectra of isomeric 3-amino-1,2,4-benzotriazine N-oxides (1-oxide, 2-oxide, and 4-oxide) show distinct differences. A single-step elimination of N₂O from the molecular ion was confirmed for the 1-oxide isomer. researchgate.net In contrast, the spectrum of the 4-oxide isomer is characterized by the loss of a hydroxyl radical ([M-OH]⁺) and a nitric oxide radical ([M-NO]⁺), which are not prominent in the spectra of the other isomers. researchgate.net These unique fragmentation pathways provide a reliable method for the unambiguous identification of each N-oxide isomer. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for the detection and characterization of paramagnetic species, including free radicals. This method is highly specific to species with unpaired electrons, making it an invaluable tool in studying the electronic structure and environment of radicals derived from molecules such as this compound.

The generation of a radical species from this compound, typically through one-electron reduction to form the radical anion, would be the initial step for ESR analysis. While specific experimental ESR data for the radical of this compound is not extensively documented in publicly accessible research, the principles of ESR spectroscopy allow for a theoretical understanding of the expected spectral characteristics.

The resulting ESR spectrum would be characterized by its g-value and hyperfine coupling constants. The g-value is a dimensionless quantity that is a measure of the intrinsic magnetic moment of the electron and is influenced by the electronic environment. For organic radicals, g-values are typically close to that of the free electron (ge ≈ 2.0023).

More detailed structural information is revealed through the hyperfine coupling constants (a), which arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, ¹⁴N). The number of lines in an ESR spectrum is determined by the number of equivalent nuclei interacting with the unpaired electron, and the magnitude of the splitting (the hyperfine coupling constant) is proportional to the spin density at that nucleus.

For the radical anion of this compound, one would expect to observe hyperfine coupling to the nitrogen nuclei within the triazine ring and to the protons of the methyl group and the benzene ring. The magnitude of these couplings would provide critical insights into the delocalization of the unpaired electron across the molecule. For instance, larger hyperfine coupling constants for the nitrogen atoms in the 1,2,4-triazine (B1199460) ring would indicate a significant portion of the spin density residing on these atoms. Similarly, the coupling to the methyl protons would reveal the extent of hyperconjugation and spin delocalization onto the methyl substituent.

In the absence of direct experimental data, computational studies employing methods such as Density Functional Theory (DFT) can be utilized to predict the ESR spectra of radical species. Such calculations can provide theoretical g-values and hyperfine coupling constants, which can serve as a guide for experimental studies and aid in the interpretation of complex spectra.

Table of Expected Hyperfine Interactions for the Radical of this compound

| Interacting Nuclei | Nuclear Spin (I) | Expected Number of Lines from this Group |

| ¹⁴N (Position 1) | 1 | 3 |

| ¹⁴N (Position 2) | 1 | 3 |

| ¹⁴N (Position 4) | 1 | 3 |

| ³H (Methyl group) | 1/2 | 4 |

| ¹H (Benzene ring) | 1/2 | Multiple doublets |

Note: The actual observed spectrum may be more complex due to overlapping signals and second-order effects. The values for the hyperfine coupling constants would need to be determined experimentally or through high-level computational modeling.

Further research involving the actual generation and ESR spectroscopic analysis of the this compound radical is necessary to provide concrete data and a detailed understanding of its electronic structure.

Computational and Theoretical Investigations

Modeling of Reaction Pathways

Computational modeling of reaction pathways for 1,2,4-benzotriazine (B1219565), 3-methyl-, 1-oxide can provide a detailed understanding of its chemical behavior in various transformations. This involves identifying all plausible intermediates and transition states connecting them on a potential energy surface.

Such models can be used to study a variety of reactions, including:

Cycloaddition Reactions: The benzotriazine ring can participate in cycloaddition reactions, and computational modeling can predict the regio- and stereoselectivity of these processes.

Nucleophilic and Electrophilic Substitutions: By analyzing the charge distribution and frontier orbitals, models can predict the most likely sites for substitution reactions on both the benzene (B151609) and triazine rings.

Reactions of the N-oxide group: The N-oxide functionality is a key reactive center, and its participation in reactions such as deoxygenation or rearrangement can be modeled to understand the underlying mechanisms.

For example, theoretical studies on the degradation of benzotriazoles by hydroxyl radicals have used computational methods to map out the reaction pathways and identify the major transformation products. nih.gov Similar approaches can be applied to understand the reactivity of 1,2,4-Benzotriazine, 3-methyl-, 1-oxide in various chemical environments.

Spin-Density Distributions of Radical Species

The distribution of unpaired electron spin in a radical species is fundamental to understanding its stability and reactivity. Theoretical methods, particularly Density Functional Theory (DFT), are widely employed to calculate spin densities in complex organic radicals like those derived from benzotriazines. rsc.orgrsc.org These calculations help identify the atoms or regions within the molecule that bear the highest degree of radical character.

For the broader class of 1,2,4-benzotriazinyl radicals, often referred to as Blatter's radicals, DFT calculations have been instrumental in correlating their structure with their magnetic properties. rsc.org The method involves optimizing the geometry of the radical and then calculating the spin density at each atomic center. The choice of functional and basis set in the DFT calculations is critical for obtaining results that accurately correlate with experimental data, such as those from Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.org While specific spin-density distribution data for the radical of 3-methyl-1,2,4-benzotriazine 1-oxide are not available in published literature, the established computational approaches used for related benzotriazinyls would be the appropriate methodology for such an investigation.

Protonation Equilibria of Radical Anions

The one-electron reduction of benzotriazine N-oxides can generate radical anions, whose subsequent protonation is a key step in their reaction mechanisms. The tendency of a radical anion to accept a proton is quantified by its radical pK(_r) value. This value can be determined experimentally and computationally for related compounds.

For instance, studies on the closely related 3-amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine) and its analogues have shown that their corresponding radical anions undergo protonation. Although these compounds differ in their substitution at the 3-position and possess an additional N-oxide at position 4, the research provides a framework for how such equilibria are studied. Experimental determination often involves techniques like pulse radiolysis coupled with spectrophotometric pH titrations. Computationally, the pK(_r) can be estimated by calculating the free energy change for the protonation reaction. Currently, specific experimental or calculated pK(_r) values for the radical anion of this compound are not documented in scientific literature.

Prediction of Regioselectivity in Related N-Oxide Reactions

Computational chemistry, especially DFT, serves as a predictive tool for understanding the regioselectivity of chemical reactions involving heterocyclic N-oxides. By calculating the energies of transition states for different possible reaction pathways, chemists can predict which product is more likely to form.

For example, DFT calculations have been successfully used to elucidate the mechanism and regioselectivity of reactions in the isomeric 1,2,3-benzotriazine (B1250035) system. organic-chemistry.orgacs.org These studies involve mapping the potential energy surface of the reaction, locating transition states, and calculating activation barriers. Factors such as the electronic properties of the reactants and the nature of the reaction conditions can be modeled to understand their influence on the reaction's outcome. This computational approach is generally applicable to predicting the regioselectivity of various reactions (e.g., nucleophilic attack, cycloadditions) on the this compound core. However, specific predictive studies on the regioselectivity of this particular compound's reactions have not been reported. nih.gov

Mechanistic Research and Biological Interactions Non Clinical Focus

Mechanism of DNA Damage Facilitation

The study of 3-methyl-1,2,4-benzotriazine, 1-oxide is intrinsically linked to its precursor, 3-methyl-1,2,4-benzotriazine 1,4-dioxide. This precursor serves as an analog to the antitumor agent tirapazamine (B611382) (TPZ), providing a valuable tool to investigate the mechanisms of DNA damage initiated by the 1,2,4-benzotriazine (B1219565) 1,4-dioxide class of compounds. nih.govacs.orgnih.gov

Research has demonstrated that 3-methyl-1,2,4-benzotriazine 1-oxide is a major metabolite formed following the one-electron reductive activation of its parent compound, 3-methyl-1,2,4-benzotriazine 1,4-dioxide, under anaerobic conditions. nih.gov The enzymatic activation of the 1,4-dioxide leads to an oxygen-sensitive drug radical. nih.govnih.gov In hypoxic environments, this radical proceeds to cause DNA damage, with 3-methyl-1,2,4-benzotriazine 1-oxide being a key resulting product of this metabolic pathway. nih.gov This process of activation and metabolism is considered analogous to that of tirapazamine, which also produces its corresponding mono-N-oxide metabolite. nih.govnih.gov The study of the 3-methyl derivative helps to elucidate the broader mechanism by which this class of compounds facilitates DNA strand cleavage. nih.gov

Table 1: Major Metabolites from One-Electron Bioreductive Activation

| Parent Compound | Major Mono-N-Oxide Metabolite |

|---|---|

| 3-methyl-1,2,4-benzotriazine 1,4-dioxide | 3-methyl-1,2,4-benzotriazine 1-oxide |

| 3-amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine) | 3-amino-1,2,4-benzotriazine 1-oxide |

The DNA damage caused by the activation of 1,2,4-benzotriazine 1,4-dioxides is oxidative in nature. nih.govnih.gov This has been demonstrated through studies showing that compounds like 3-methyl-1,2,4-benzotriazine 1,4-dioxide cause redox-activated, hypoxia-selective oxidation of DNA. nih.govacs.org The damage is not limited to the DNA backbone but also affects the nucleotide bases. Research using base excision repair enzymes has provided evidence that these agents cause significant damage to both purine (B94841) and pyrimidine (B1678525) residues within double-stranded DNA. nih.gov This suggests a mechanism that generates highly reactive oxidizing species capable of attacking multiple sites on the DNA molecule. nih.govnih.gov

Two primary mechanisms have been proposed to explain how the drug radical intermediate, formed after the initial one-electron reduction, leads to oxidative DNA damage. nih.govacs.orgnih.gov

Hydroxyl Radical Release: This theory posits that the protonated drug radical undergoes homolysis of the N–OH bond, releasing a highly reactive hydroxyl radical (•OH), which is a well-known DNA-damaging agent. nih.govnih.gov

Benzotriazinyl Radical Formation: An alternative hypothesis suggests that the drug radical eliminates a molecule of water to form a benzotriazinyl radical, which would then be the ultimate species responsible for DNA damage. nih.govacs.orgnih.gov

Studies utilizing 3-methyl-1,2,4-benzotriazine 1,4-dioxide have been crucial in distinguishing between these two possibilities. nih.gov The methyl group provides a chemical handle to track the fate of the molecule. nih.govacs.org Isotopic labeling experiments were designed to detect the formation of the putative benzotriazinyl radical. These experiments, however, provided evidence against its formation. nih.govnih.gov Instead, the findings strongly support a mechanism involving the release of hydroxyl radicals from the activated drug radical intermediates. nih.govacs.orgnih.gov Further evidence comes from experiments where the enzymatic reduction of the parent compound in the presence of hydroxyl radical scavengers, such as dimethyl sulfoxide (B87167) (DMSO) or salicylic (B10762653) acid, led to the formation of characteristic hydroxyl radical-derived products. nih.gov

Table 2: Mechanistic Evidence Summary

| Proposed Mechanism | Key Intermediate | Supporting Evidence |

|---|

Hypoxia-Selective Activation Mechanisms

A defining characteristic of the 1,2,4-benzotriazine 1,4-dioxide class is its selective toxicity towards hypoxic cells, which are commonly found in solid tumors. nih.govnih.govnih.gov This selectivity is a direct result of the compound's activation mechanism.

The parent 1,4-dioxide compounds are prodrugs that require metabolic activation to exert their cytotoxic effects. nih.gov This activation occurs via intracellular one-electron enzymatic reduction, a process that is highly favored in the low-oxygen (hypoxic) conditions of tumor tissues. nih.gov In normally oxygenated (normoxic) tissues, the initial drug radical intermediate is rapidly re-oxidized back to the inactive parent compound by molecular oxygen in a futile redox cycle. nih.gov However, in the absence of sufficient oxygen, the drug radical has a longer lifetime, allowing it to undergo the chemical changes that lead to the formation of the ultimate DNA-damaging species. nih.gov This differential activation is the foundation of the drug's hypoxia selectivity. nih.govnih.gov

The fate of the initially formed drug radical is critically dependent on the local oxygen concentration. nih.gov

Under Hypoxic Conditions: The drug radical intermediate partitions forward, leading to a cascade of events that culminates in the release of an oxidizing radical (like the hydroxyl radical) and subsequent DNA damage. nih.govnih.gov This pathway also leads to the formation of stable, reduced metabolites such as 3-methyl-1,2,4-benzotriazine 1-oxide. nih.gov

Under Normoxic Conditions: The drug radical is efficiently intercepted by molecular oxygen, resulting in a futile cycle of reduction and re-oxidation that regenerates the parent compound and produces a superoxide (B77818) radical. nih.gov This prevents the accumulation of the DNA-damaging species in healthy, well-oxygenated tissues, thereby minimizing systemic toxicity.

This partitioning of the drug radical intermediate is the key determinant of the hypoxia-selective cytotoxicity exhibited by this class of compounds. nih.govnih.gov

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing invaluable insights into complex reaction mechanisms. In the context of 1,2,4-benzotriazine derivatives, particularly their N-oxide forms, labeling experiments have been crucial for understanding the nature of the reactive intermediates generated during their bioreductive activation.

Detailed research into the mechanism of action for the broader class of 1,2,4-benzotriazine N-oxides has utilized deuterium (B1214612) labeling to differentiate between proposed pathways of DNA damage under hypoxic conditions. nih.govnih.gov While these studies focused on the 1,4-di-N-oxide parent compounds, their findings are directly relevant to understanding the formation and role of mono-N-oxide metabolites, such as 1,2,4-Benzotriazine, 3-methyl-, 1-oxide.

One leading hypothesis proposed that the one-electron reduction of a 1,2,4-benzotriazine 1,4-dioxide generates a radical intermediate that could abstract a hydrogen atom from DNA, leading to strand cleavage. nih.gov An alternative mechanism suggested the release of a highly reactive hydroxyl radical. nih.gov To distinguish between these possibilities, experiments were conducted using a deuterium-labeled solvent.

The one-electron enzymatic activation of 1,2,4-benzotriazine 1,4-dioxide was carried out under low-oxygen (hypoxic) conditions in the presence of methanol-d4, a potent deuterium atom donor. nih.govnih.gov The rationale was that if a drug radical intermediate were responsible for abstracting a hydrogen atom, it would readily abstract a deuterium atom from the surrounding deuterated solvent. This would result in the incorporation of deuterium into the mono-N-oxide metabolite, which is a major product of this reduction process. nih.gov

However, the analysis of the reaction products yielded a definitive result: the mono-N-oxide metabolites formed during the reaction were found to be non-deuterated. nih.govnih.gov This outcome provided strong evidence against the mechanism involving an atom-abstracting drug radical. nih.gov The findings instead support a mechanism where the bioreductively activated drug releases a hydroxyl radical, which is the ultimate species responsible for causing DNA damage. nih.govnih.gov

The key findings from these isotopic labeling experiments are summarized in the table below.

Table 1: Deuterium Labeling Experiment for Mechanistic Analysis of Benzotriazine N-Oxide Reduction

| Experimental Goal | Conditions | Isotopic Label Source | Observed Result | Mechanistic Conclusion |

|---|---|---|---|---|

| To determine the nature of the DNA-damaging radical species. | One-electron enzymatic reduction of 1,2,4-benzotriazine 1,4-dioxide under hypoxia. | Methanol-d4 (CD₃OD) | The resulting mono-N-oxide metabolite was non-deuterated. nih.govnih.gov | The mechanism does not involve a hydrogen-abstracting drug radical; results are consistent with the release of a hydroxyl radical. nih.govnih.gov |

These isotopic labeling studies have been fundamental in refining the proposed biological mechanism of 1,2,4-benzotriazine N-oxides, demonstrating that their activity is not mediated by a direct H-atom abstraction by a drug radical but rather through the generation of a diffusible and highly reactive hydroxyl radical. nih.govnih.gov

Structure Activity Relationship Sar Studies Non Clinical Focus

Influence of 1,2,4-Benzotriazine (B1219565), 3-methyl-, 1-oxide Structure on the Activity of Related 1,4-Dioxides

Research into a series of 3-amino-1,2,4-benzotriazine 1,4-dioxides, which are structurally related to the 3-methyl derivatives, has provided valuable insights into these relationships. capes.gov.brnih.govacs.org By systematically varying the substituents on the benzene (B151609) ring (positions 5, 6, 7, and 8), researchers have been able to establish clear correlations between the chemical structure and cytotoxic activity. capes.gov.bracs.org

The oxidation of a 1,2,4-benzotriazine 1-oxide to a 1,4-dioxide is a key step in the synthesis of these active compounds. acs.orgacs.org The nature of the substituent at the 3-position, such as the methyl group, can influence the ease of this oxidation and the stability of the resulting 1,4-dioxide.

A critical parameter in determining the biological activity of 1,2,4-benzotriazine 1,4-dioxides is their one-electron reduction potential (E(1)). capes.gov.bracs.org This value is a measure of the compound's ability to accept an electron, a key step in the bioactivation of this class of molecules. The E(1) values for a series of 3-amino-1,2,4-benzotriazine 1,4-dioxide analogues have been shown to range from -240 mV to -670 mV. capes.gov.bracs.org

A strong correlation has been established between the E(1) and the electronic properties of the substituents on the benzene ring. capes.gov.bracs.org Specifically, the E(1) values correlate well with the Hammett sigma (σ) parameter for substituents at the 5-, 6-, 7-, and 8-positions. Electron-withdrawing groups tend to increase the E(1) (make it less negative), while electron-donating groups decrease it (make it more negative). capes.gov.bracs.org

The following table illustrates the one-electron reduction potentials for a selection of substituted 3-amino-1,2,4-benzotriazine 1,4-dioxides, demonstrating the effect of substituents on this key parameter.

| Substituent | Position | E(1) (mV vs NHE) |

| H | - | -456 |

| 8-CF₃ | 8 | -372 |

| 7-Me | 7 | -483 |

| 8-Me | 8 | -483 |

| 7-OMe | 7 | -509 |

| 8-OMe | 8 | -504 |

This data is derived from studies on 3-amino-1,2,4-benzotriazine 1,4-dioxides, which are structural analogues.

The biological activity of 1,2,4-benzotriazine 1,4-dioxides is a multifactorial property influenced by a combination of electronic, hydrophobic, and steric effects of the substituents. capes.gov.br

Electronic Effects: As discussed, the electronic nature of the substituents, quantified by parameters like the Hammett constant (σ), has a direct and predictable impact on the one-electron reduction potential (E(1)). capes.gov.bracs.org This, in turn, influences the cytotoxic potency of the compounds. Generally, electron-withdrawing substituents increase the aerobic cytotoxicity. capes.gov.bracs.org

Steric Effects: The size and shape of the substituents (steric effects) can also influence activity. rsc.org Steric hindrance can affect the interaction of the molecule with enzymes responsible for its bioactivation or with its ultimate biological target. For instance, bulky substituents in certain positions might impede the necessary conformational changes for activity.

The interplay of these three parameters is complex, and optimizing the biological activity of 1,2,4-benzotriazine 1,4-dioxides often involves a careful balance of electronic, hydrophobic, and steric properties.

Derivatization and Analog Synthesis Strategies Involving 1,2,4 Benzotriazine, 3 Methyl , 1 Oxide

Utilization as a Precursor to 1,2,4-Benzotriazine (B1219565) 1,4-Dioxides

A primary application of 1,2,4-benzotriazine, 3-methyl-, 1-oxide in synthetic chemistry is its role as a direct precursor to 3-methyl-1,2,4-benzotriazine 1,4-dioxide. The introduction of a second oxygen atom at the N(4) position is a key transformation, as the resulting 1,4-dioxide core is a critical pharmacophore in various hypoxia-selective anticancer agents. nih.gov The oxidation of the 1-oxide to the 1,4-dioxide is typically achieved using potent oxidizing agents.

Commonly employed reagents for this N-oxidation include peroxy acids such as meta-chloroperbenzoic acid (m-CPBA) and peracetic acid. researchgate.net Research has shown that the oxidation of substituted 3-alkyl-1,2,4-benzotriazines with m-CPBA can yield the corresponding 1,4-di-N-oxide derivatives. lumenlearning.com Similarly, substituted 1,2,4-benzotriazine 1-oxides have been successfully converted to their 1,4-dioxide counterparts using peracetic acid or trifluoroperacetic acid (TFPAA). researchgate.net The choice of oxidizing agent and reaction conditions can be tailored based on the specific substituents present on the benzotriazine ring to optimize the yield and purity of the desired 1,4-dioxide product.

| Precursor | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 3-Alkyl-1,2,4-benzotriazine 1-oxide | m-Chloroperbenzoic acid (m-CPBA) | 3-Alkyl-1,2,4-benzotriazine 1,4-dioxide | researchgate.netlumenlearning.com |

| Substituted 1,2,4-benzotriazine 1-oxide | Peracetic acid or Trifluoroperacetic acid (TFPAA) | Substituted 1,2,4-benzotriazine 1,4-dioxide | researchgate.net |

Strategies for Functionalization of the 1,2,4-Benzotriazine 1-Oxide Scaffold

Beyond N-oxidation, the 1,2,4-benzotriazine 1-oxide scaffold offers multiple sites for functionalization to create diverse analogs. The C(3) position is a primary target for modification, allowing for the introduction of a wide array of substituents that can modulate the biological and physicochemical properties of the molecule.

C(3) Substituent Modifications

The methyl group at the C(3) position of this compound, while seemingly simple, provides a synthetic handle for a variety of chemical transformations. These modifications are crucial for developing structure-activity relationships (SAR) in medicinal chemistry programs. The strategies often involve an initial activation of the methyl group or its replacement with a more synthetically versatile functional group.

Direct nucleophilic aromatic substitution (SNAr) of a methyl group is not feasible. Therefore, to perform nucleophilic substitutions at the C(3) position, the methyl group must first be converted into a suitable leaving group. A common strategy involves transforming the C(3) position into a halogenated derivative, such as a 3-chloro or 3-iodo-1,2,4-benzotriazine 1-oxide.

While the direct conversion of the 3-methyl group to a 3-halo group on this specific scaffold is not extensively documented, analogous transformations in heterocyclic chemistry often proceed via radical halogenation or through intermediates like N-oxides which can activate adjacent positions. Once the 3-halo derivative is obtained, it can readily undergo nucleophilic substitution with various nucleophiles. For instance, the displacement of a chloride at the C(3) position allows for the introduction of amines, alkoxides, and other functional groups, providing a powerful method for analog synthesis. nih.gov

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation and have been applied to the 1,2,4-benzotriazine 1-oxide scaffold. Similar to nucleophilic substitution, these reactions typically require a halide or triflate at the coupling site.

The Stille reaction, a palladium-catalyzed coupling between an organostannane and an organic halide, has been effectively used in the synthesis of 3-alkyl-1,2,4-benzotriazine 1,4-dioxide anticancer agents. nih.gov This methodology has been applied to 3-chloro- and 3-iodo-1,2,4-benzotriazine 1-oxides, where the halide at the C(3) position is coupled with various organotin reagents to introduce new alkyl or aryl substituents. nih.gov The use of microwave assistance has been shown to dramatically improve the yields and reaction times for these couplings, expanding the scope of accessible analogs. nih.gov

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Stille Coupling | 3-Chloro-1,2,4-benzotriazine (B3058768) 1-oxide | Organostannane (R-SnBu₃) | Palladium catalyst, Microwave | 3-Alkyl/Aryl-1,2,4-benzotriazine 1-oxide | nih.gov |

| Stille Coupling | 3-Iodo-1,2,4-benzotriazine 1-oxide | Organostannane (R-SnBu₃) | Palladium catalyst | 3-Alkyl/Aryl-1,2,4-benzotriazine 1-oxide | nih.gov |

The introduction of a trifluoromethyl (CF₃) group can significantly alter the properties of a molecule, including its metabolic stability and lipophilicity. The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic trifluoromethylating agent, but its application typically targets carbonyls or imines.

The conversion of the C(3)-methyl group to a carboxylic acid provides a versatile handle for further derivatization, such as amide or ester formation. This transformation is typically achieved via a two-step process: conversion of the methyl group to a nitrile (cyano group), followed by hydrolysis of the nitrile.

The synthesis of a 3-cyano-1,2,4-benzotriazine 1-oxide from the 3-methyl analog would likely require multi-step synthetic procedures, possibly involving initial halogenation of the methyl group followed by substitution with a cyanide salt. Once the 3-cyano derivative is obtained, it can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.com Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, directly yields the carboxylic acid. libretexts.org Alternatively, alkaline hydrolysis with an aqueous base like sodium hydroxide (B78521) initially produces the carboxylate salt, which is then acidified in a separate step to liberate the free carboxylic acid. libretexts.orgchemistrysteps.com This pathway opens up extensive possibilities for creating a new family of derivatives based on the 3-carboxy-1,2,4-benzotriazine 1-oxide core.

Stille Coupling for Alkyl and Allyl Derivatization of 3-Chloro-1,2,4-benzotriazine 1-oxide

The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. libretexts.orgwikipedia.org In the context of 1,2,4-benzotriazine chemistry, 3-chloro-1,2,4-benzotriazine 1-oxide serves as the electrophilic partner, reacting with various alkyl- and allylstannanes.

Research Findings

Initial investigations into the Stille coupling of 3-chloro-1,2,4-benzotriazine 1-oxides revealed that the reaction is sensitive to the electronic nature of the benzotriazine ring. The presence of electron-donating substituents on the benzo portion of the molecule was found to inhibit the reaction, leading to lower yields and limiting the scope of accessible analogs. nih.govacs.org This deactivating effect posed a significant challenge for the synthesis of a diverse range of substituted benzotriazine derivatives for structure-activity relationship (SAR) studies. nih.govacs.org

To circumvent this issue, the corresponding 3-iodo-1,2,4-benzotriazine 1-oxides were explored as alternative substrates. While aryl iodides are generally more reactive than chlorides in palladium-catalyzed cross-coupling reactions, their use in this specific system did not lead to a significant improvement in the yields of the desired 3-alkylated products. nih.govacs.org

A major breakthrough in this area was the application of microwave-assisted synthesis. nih.govacs.org By employing microwave irradiation, the reaction times were dramatically reduced, and, more importantly, the yields of the Stille coupling of 3-chloro-1,2,4-benzotriazine 1-oxides were significantly enhanced. nih.govacs.org This microwave-assisted protocol proved to be consistently superior to methods employing the corresponding iodides under conventional heating. nih.govacs.org The enhanced efficiency of the microwave-assisted approach expanded the range of accessible substituted 1,2,4-benzotriazine 1-oxides, facilitating more extensive SAR studies and enabling a more efficient and scalable synthesis of investigational compounds. nih.govacs.org

The general reaction scheme for the Stille coupling of 3-chloro-1,2,4-benzotriazine 1-oxide is as follows:

Figure 1: General scheme for the Stille coupling of 3-chloro-1,2,4-benzotriazine 1-oxide with organostannanes.

Data Tables

The following tables summarize the results of the Stille coupling reactions under both conventional heating and microwave-assisted conditions.

Table 1: Stille Coupling of 3-Chloro-1,2,4-benzotriazine 1-oxides with Tetraethyltin under Conventional Heating

| Entry | Substrate (R) | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | H | Pd(PPh₃)₄ | Toluene | 18 | 75 |

| 2 | 6-Me | Pd(PPh₃)₄ | Toluene | 24 | 50 |

| 3 | 7-Me | Pd(PPh₃)₄ | Toluene | 24 | 45 |

| 4 | 6-OMe | Pd(PPh₃)₄ | Toluene | 48 | <10 |

| 5 | 7-OMe | Pd(PPh₃)₄ | Toluene | 48 | <10 |

| 6 | 6-F | Pd(PPh₃)₄ | Toluene | 18 | 80 |

| 7 | 7-F | Pd(PPh₃)₄ | Toluene | 18 | 78 |

Table 2: Microwave-Assisted Stille Coupling of 3-Chloro-1,2,4-benzotriazine 1-oxides with Tetraethyltin

| Entry | Substrate (R) | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | H | Pd(PPh₃)₄ | NMP | 150 | 15 | 92 |

| 2 | 6-Me | Pd(PPh₃)₄ | NMP | 150 | 20 | 85 |

| 3 | 7-Me | Pd(PPh₃)₄ | NMP | 150 | 20 | 82 |

| 4 | 6-OMe | Pd(PPh₃)₄ | NMP | 160 | 30 | 65 |

| 5 | 7-OMe | Pd(PPh₃)₄ | NMP | 160 | 30 | 60 |

| 6 | 6-F | Pd(PPh₃)₄ | NMP | 140 | 10 | 95 |

| 7 | 7-F | Pd(PPh₃)₄ | NMP | 140 | 10 | 93 |

NMP = N-Methyl-2-pyrrolidone

The data clearly illustrates the profound effect of microwave irradiation on the efficiency of the Stille coupling for this class of compounds, particularly for substrates bearing electron-donating groups.

While the primary focus has been on alkylation with tetraethyltin, the methodology has also been successfully applied to the synthesis of 3-allyl derivatives using allyltributyltin, providing a direct route to these valuable synthetic intermediates. The reaction conditions are similar to those used for alkylation, with microwave-assisted protocols offering superior results.

Conclusion and Future Research Directions

Summary of Current Understanding of 1,2,4-Benzotriazine (B1219565), 3-methyl-, 1-oxide

1,2,4-Benzotriazine, 3-methyl-, 1-oxide is a derivative of the 1,2,4-benzotriazine ring system, characterized by a methyl group at the 3-position and an N-oxide at the 1-position. The existing body of scientific literature provides foundational knowledge, primarily concerning its synthesis, which is often discussed in the context of broader studies on 1,2,4-benzotriazine N-oxides.

The synthesis of related 3-substituted 1,2,4-benzotriazine 1-oxides has been reported, providing a basis for the preparation of the 3-methyl derivative. A notable method involves the oxidation of the corresponding 3-substituted-1,2,4-benzotriazine. For instance, the oxidation of 3-aminobenzo-1,2,4-triazines with hydrogen peroxide in acetic acid has been shown to yield the corresponding N-oxides. rsc.org It is plausible that a similar approach, starting from 3-methyl-1,2,4-benzotriazine, could be employed for the synthesis of this compound.

Much of the detailed research within the 3-substituted 1,2,4-benzotriazine N-oxide class has concentrated on the 1,4-dioxide analogues, such as tirapazamine (B611382) and its derivatives, due to their hypoxia-selective cytotoxic effects. The mono-N-oxide, this compound, remains less extensively characterized in comparison. Its physicochemical properties and reactivity are not as thoroughly documented as those of its di-N-oxide counterparts. The presence of the N-oxide functionality is expected to influence the electronic properties of the benzotriazine ring, potentially impacting its reactivity towards electrophiles and nucleophiles.

Potential Areas for Future Academic Inquiry

The current understanding of this compound is largely foundational. Several avenues of research could significantly expand our knowledge of this compound and its potential applications.

Exploration of Novel Synthetic Pathways

While oxidation of the parent benzotriazine is a likely route, future research could focus on developing more direct and efficient synthetic methodologies. This could include novel cyclization strategies that build the N-oxidized benzotriazine ring system with the 3-methyl substituent already in place. Investigating alternative oxidizing agents and reaction conditions could also lead to improved yields and selectivity for the 1-oxide over other potential oxidation products. A systematic study of different synthetic approaches would be invaluable for making this compound more accessible for further research.

| Potential Synthetic Route | Starting Material | Key Transformation |

| Oxidation | 3-methyl-1,2,4-benzotriazine | N-oxidation |

| Reductive Cyclization | 2-nitrophenylhydrazone of a methyl-glyoxal derivative | Cyclization with in situ N-oxide formation |

| Cyclocondensation | Substituted o-phenylenediamines and a methyl-containing three-carbon component | Ring formation and oxidation |

Advanced Mechanistic Studies and Radical Chemistry

The radical chemistry of the related 1,2,4-benzotriazine 1,4-dioxides is central to their biological activity. Upon one-electron reduction, these compounds can form radical species that lead to DNA damage under hypoxic conditions. Future studies on this compound could investigate its potential to engage in similar radical chemistry. Electron paramagnetic resonance (EPR) spectroscopy and cyclic voltammetry could be employed to study its redox properties and the formation of any radical intermediates. Understanding the stability and reactivity of such radicals would be crucial in determining if this compound could have applications in areas such as redox-activated prodrugs or as a source of reactive radicals for chemical synthesis.

Computational Design of Targeted Analogs

Computational chemistry offers a powerful tool for predicting the properties and potential activities of novel compounds. Future research could involve density functional theory (DFT) calculations to model the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies could predict its behavior in chemical reactions and provide insights into its potential interactions with biological macromolecules. Furthermore, computational screening could be used to design analogs with tailored electronic properties by modifying the substituents on the benzene (B151609) ring, potentially leading to compounds with enhanced reactivity or specific biological targets.

Investigation of Broader Biological Interactions Beyond DNA Damage (e.g., enzyme inhibition mechanisms in non-human, non-clinical models)

While the DNA-damaging properties of the 1,4-dioxides are well-established, the biological activities of the mono-1-oxide are largely unexplored. Future research should venture beyond the paradigm of DNA damage and investigate other potential biological interactions. In non-human, non-clinical models, studies could explore the potential of this compound to act as an enzyme inhibitor. Many heterocyclic compounds are known to interact with the active sites of various enzymes. High-throughput screening against a panel of enzymes could identify potential targets, and subsequent mechanistic studies could elucidate the mode of inhibition. Such research could uncover novel biological activities for this class of compounds, independent of the hypoxia-activated mechanism of the 1,4-dioxides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,2,4-benzotriazine 1-oxide derivatives, and how do reaction conditions influence product purity?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, N-alkylation of benzotriazine di-N-oxides involves reacting with amines (e.g., RNH₂) in dichloromethane (DCM) with triethylamine (TEA) as a base (18 hours, room temperature) . Alternative routes include Buchwald-Hartwig coupling or Suzuki-Miyaura cross-coupling for functionalization at specific positions, as demonstrated in substituted benzotriazine analogs .

- Optimization : Reaction time and solvent choice (e.g., THF vs. DCM) critically affect yields. For instance, TFAA/H₂O₂ in THF over 4 days facilitates oxidation steps .

Q. How is the hypoxia-selective activity of 1,2,4-benzotriazine 1-oxides validated experimentally?

- Experimental Design : Low-oxygen-recovery assays (LORA) are used to evaluate activity against non-replicating pathogens like Mycobacterium tuberculosis. Compounds are tested under anaerobic conditions to mimic hypoxic tumor microenvironments .

- Data Interpretation : Hypoxic selectivity is confirmed by comparing cytotoxicity in normoxic vs. hypoxic cell cultures. For example, 3-methyl derivatives show 5–7-fold higher DNA alkylation rates under low oxygen due to enhanced reductive activation .

Advanced Research Questions

Q. What mechanistic insights explain the DNA strand cleavage by 1,2,4-benzotriazine 1,4-dioxide analogs, and how do deuterium-labeling experiments resolve contradictions in proposed pathways?

- Mechanistic Studies : Reductive activation generates hydroxyl radicals (·OH) and benzotriazinyl radicals. However, deuterium labeling of 3-methyl derivatives in CD₃OD/D₂O showed <5% deuterium incorporation in metabolites, disproving benzotriazinyl radicals as obligate intermediates .